N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride
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Overview
Description
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structural features, which include a benzofuran core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The methoxy, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Amine Functionalization: The amine group is introduced through reductive amination or other amine-forming reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenated intermediates and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield amine or alkyl derivatives .
Scientific Research Applications
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Modulation of Gene Expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride include other benzofuran derivatives with similar structural features, such as:
- 5-phenyl-1-benzofuran-2-yl derivatives
- 3-methanone-6-substituted-benzofuran derivatives
- Indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-5-6-12-23(3)15-18-13-21-19(14-20(18)24-4)22(16(2)25-21)17-10-8-7-9-11-17;/h7-11,13-14H,5-6,12,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFDZMFHMZKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC2=C(C=C1OC)C(=C(O2)C)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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